10-Hydroxydecyl 2-methylprop-2-enoate
Overview
Description
10-Hydroxydecyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C₁₄H₂₆O₃. It is an ester formed from the reaction of 10-hydroxydecyl alcohol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl 2-methylprop-2-enoate typically involves the esterification reaction between 10-hydroxydecyl alcohol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion. The product is then purified by distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
10-Hydroxydecyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and chemical properties.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biomedical devices.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 10-Hydroxydecyl 2-methylprop-2-enoate depends on its application. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. The ester group in the compound can participate in various chemical reactions, leading to the formation of cross-linked networks or copolymers with desired properties.
Comparison with Similar Compounds
- 10-Hydroxydecyl methacrylate
- 10-Hydroxydecyl acrylate
- 10-Hydroxydecyl butyrate
Comparison: 10-Hydroxydecyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better adhesive properties and is more suitable for applications requiring high mechanical strength and chemical resistance.
Properties
IUPAC Name |
10-hydroxydecyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h15H,1,3-12H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQABTLQDXJZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620946 | |
Record name | 10-Hydroxydecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56927-66-3 | |
Record name | 10-Hydroxydecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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